3-(Benzylthio)-6-(pyridin-4-yl)pyridazine
Descripción
3-(Benzylthio)-6-(pyridin-4-yl)pyridazine is a pyridazine derivative featuring a benzylthio (S-CH₂-C₆H₅) group at position 3 and a pyridin-4-yl (C₅H₄N) substituent at position 6.
Propiedades
IUPAC Name |
3-benzylsulfanyl-6-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-2-4-13(5-3-1)12-20-16-7-6-15(18-19-16)14-8-10-17-11-9-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULSYOWVMZLJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyridazine ring.
Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridin-4-yl boronic acid and a halogenated pyridazine derivative.
Industrial Production Methods
Industrial production methods for 3-(Benzylthio)-6-(pyridin-4-yl)pyridazine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylthio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under suitable conditions to form dihydropyridazine derivatives.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include thiols, amines, and alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-(Benzylthio)-6-(pyridin-4-yl)pyridazine has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant biological activities, including anti-cancer properties.
- Anticancer Activity : Studies have shown that pyridazine derivatives can induce apoptosis in cancer cell lines. For instance, compounds related to 3-(Benzylthio)-6-(pyridin-4-yl)pyridazine have demonstrated cytotoxic effects against various cancer types, including breast cancer (MCF-7) and prostate cancer (PC3) cell lines .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. Research on related compounds indicates their ability to inhibit specific enzymes involved in tumor growth and proliferation.
- Mechanism of Action : The mechanism typically involves binding to the active site of enzymes, thereby preventing substrate interaction and subsequent catalytic activity .
Neuropharmacology
Preliminary studies suggest potential applications in neuropharmacology, where similar compounds have been shown to affect neurotransmitter systems.
- Cognitive Enhancement : There is ongoing research into the effects of pyridazine derivatives on cognitive function, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
Mecanismo De Acción
The mechanism of action of 3-(Benzylthio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A : 3-(4-Fluorophenyl)-6-[(4-pyridinylmethyl)sulfanyl]pyridazine (CAS 899740-41-1)
- Structure : Position 3 has a 4-fluorophenyl group instead of benzylthio; position 6 features a (4-pyridinylmethyl)sulfanyl group.
- Molecular Formula : C₁₆H₁₂FN₃S (MW: 297.35 g/mol) .
- The (4-pyridinylmethyl)sulfanyl group at position 6 adds steric bulk compared to the pyridin-4-yl group in the target compound.
Compound B : 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-16-6)
- Structure : A fused triazolo[4,3-b]pyridazine core replaces the pyridazine ring. Position 3 has a (pyridin-2-ylmethyl)thio group.
- Molecular Formula : C₁₆H₁₂N₆S (MW: 320.40 g/mol) .
- Solubility at pH 7.4 is 33.7 µg/mL, suggesting moderate hydrophilicity despite the pyridinyl groups .
Compound C : 3-Hydroxy-6-(pyridin-4-yl)-4-(trifluoromethyl)pyridazine
Physicochemical Properties
- Lipophilicity : The target compound’s benzylthio group likely increases LogP compared to Compound C’s hydroxy/CF₃ groups.
- Solubility : Compound B’s fused triazole ring and pyridinyl groups balance hydrophilicity and lipophilicity, resulting in measurable aqueous solubility .
Actividad Biológica
Overview
3-(Benzylthio)-6-(pyridin-4-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The structure of 3-(Benzylthio)-6-(pyridin-4-yl)pyridazine features a pyridazine core substituted with a benzylthio group at the 3-position and a pyridine ring at the 6-position. This unique arrangement is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridazines, including 3-(Benzylthio)-6-(pyridin-4-yl)pyridazine, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm), with minimal inhibitory concentration (MIC) values in the nanomolar range. Specifically, compounds with benzylthio moieties showed enhanced activity compared to their non-thio analogs, suggesting that the thioether functionality plays a crucial role in their antimicrobial efficacy .
Anticancer Activity
The anticancer potential of 3-(Benzylthio)-6-(pyridin-4-yl)pyridazine has been evaluated in various cancer cell lines. Studies have shown that related pyridazine derivatives can induce apoptosis and alter cell cycle progression in breast cancer cell lines such as T-47D and MDA-MB-231. The mechanism appears to involve inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation .
Table 1: Summary of Biological Activities
The biological activity of 3-(Benzylthio)-6-(pyridin-4-yl)pyridazine is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation, particularly CDK2, leading to cell cycle arrest.
- Apoptosis Induction : It promotes programmed cell death in cancer cells, which is critical for reducing tumor growth.
- Interaction with Bacterial Targets : The thioether group enhances binding affinity to bacterial proteins, disrupting their function and leading to cell death.
Case Studies
- Antimycobacterial Activity : A series of studies have demonstrated that compounds structurally related to 3-(Benzylthio)-6-(pyridin-4-yl)pyridazine exhibit potent activity against drug-resistant strains of Mtb, showing promise as candidates for new tuberculosis therapies .
- Anticancer Efficacy : In vitro studies on breast cancer cell lines revealed that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways. In vivo models further supported these findings, indicating reduced tumor size and improved survival rates in treated animals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
